
2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IIPA and belongs to the class of indole-based inhibitors. In
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide:
Antibacterial Applications
This compound has shown significant potential as an antibacterial agent. Research indicates its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Its ability to inhibit biofilm formation in these bacteria makes it a promising candidate for developing new antibacterial therapies .
Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit antiproliferative activities against several cancer cell lines. Compounds such as 3c, 3f, 3g, 3k, 3r, and 3z have shown significant activity, particularly against rapidly dividing cells like A549 lung cancer cells. This suggests potential applications in cancer treatment, especially for targeting fast-growing tumors .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties . It has shown promising results in reducing inflammation and pannus formation in arthritic models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .
Antiviral Activity
Research has explored the compound’s potential as an antiviral agent , particularly against SARS-CoV-2. It has been tested for its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of the virus, showing promising results in initial studies. This could lead to the development of new antiviral drugs targeting coronaviruses .
Neuroprotective Applications
The compound has also been investigated for its neuroprotective effects . It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its use in developing treatments for such conditions .
Analgesic Properties
The compound’s structure suggests it may have analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated its potential in pain management, particularly for conditions involving chronic pain and inflammation .
Antioxidant Activity
Studies have shown that the compound exhibits antioxidant properties , which can help in reducing oxidative stress in cells. This is particularly useful in preventing cellular damage and aging, making it a candidate for anti-aging therapies and supplements .
Antifungal Applications
The compound has also been evaluated for its antifungal properties . It has shown effectiveness against various fungal strains, including Candida albicans , which is known to cause infections in immunocompromised individuals. This highlights its potential in developing antifungal treatments .
These diverse applications underscore the compound’s versatility and potential in various fields of scientific research and medicine. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as tryptamine derivatives, have been known to interact with various receptors in the central nervous system .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to tryptamine and naproxen, it may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (cox) enzymes . This inhibition could potentially block the conversion of arachidonic acid to prostaglandin G, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Given its structural similarity to tryptamine and naproxen, it might influence pathways involving serotonin and prostaglandins .
Result of Action
Based on its structural similarity to tryptamine and naproxen, it might exhibit anti-inflammatory and analgesic effects .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(2)13-7-9-14(10-8-13)21-19(23)18(22)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCBTARZQOMGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

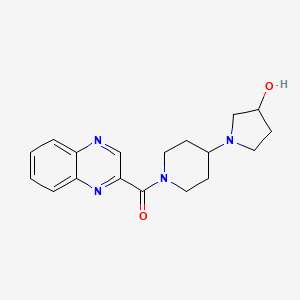
![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)

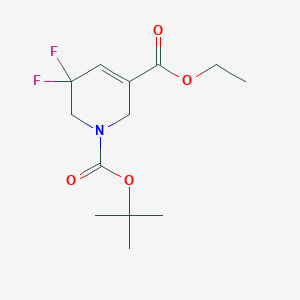
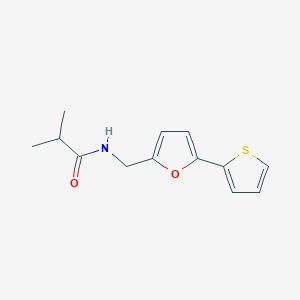
![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

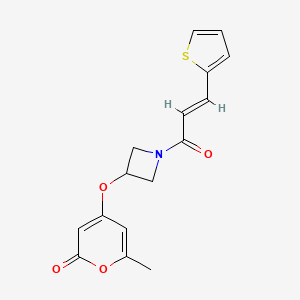

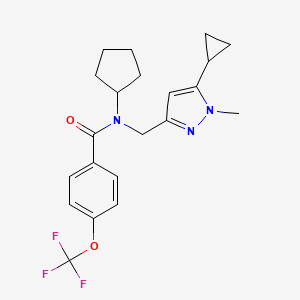
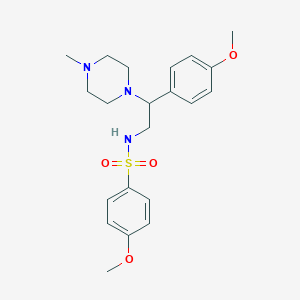
![4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2845469.png)
![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)
![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)